molecular formula C16H16O B14130693 1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone

1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B14130693
M. Wt: 224.30 g/mol
InChI Key: MSGZXJLWMJZLLG-UHFFFAOYSA-N
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Description

1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is a substituted biphenyl ketone characterized by a central biphenyl core with a ketone group (-CO-) at the 4-position and methyl substituents at the 2' and 6' positions of the adjacent phenyl ring. This structural arrangement confers unique steric and electronic properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-[4-(2,6-dimethylphenyl)phenyl]ethanone

InChI

InChI=1S/C16H16O/c1-11-5-4-6-12(2)16(11)15-9-7-14(8-10-15)13(3)17/h4-10H,1-3H3

InChI Key

MSGZXJLWMJZLLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as ethanoyl chloride) and an aromatic compound (2,6-dimethylbiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents is optimized to maximize yield and minimize by-products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, especially at positions ortho and para to the methyl groups. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in concentrated sulfuric acid.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

1-(1,1'-Biphenyl-4-yl)ethanone (4-Acetylbiphenyl)
  • Structure : Lacks methyl groups at the 2' and 6' positions, resulting in reduced steric hindrance compared to the dimethyl variant.
  • Physical Properties : Molecular weight 196.25 g/mol, boiling point ~599–600 K .
  • Applications : Widely used in cross-coupling reactions (e.g., copper-catalyzed oxidative coupling) to form functionalized biaryls .
  • Key Difference : The absence of 2',6'-dimethyl groups in 4-Acetylbiphenyl enhances its reactivity in catalytic systems but reduces steric stabilization .
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone
  • Structure : Features a fluorine atom at the 2' position instead of methyl groups.
  • Physical Properties : Higher logP (3.70) and lower boiling point (319.3°C) compared to dimethyl analogs due to fluorine’s electronegativity and reduced molecular weight (214.23 g/mol) .
  • Applications : Fluorinated biphenyls are critical in drug discovery, leveraging fluorine’s metabolic stability and lipophilicity .
  • Key Difference : Fluorine’s electron-withdrawing nature alters electronic density at the biphenyl core, affecting reactivity in nucleophilic substitutions .
1-(4'-Methyl-[1,1'-biphenyl]-2-yl)ethanone
  • Structure : Methyl substituent at the 4' position on the distal phenyl ring.
  • Physical Properties : Molecular weight 210.28 g/mol, melting point 107°C .
  • Applications : Used in anti-tyrosinase agents for dermatological treatments, highlighting the role of substituent positioning in bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) logP Key Substituents
1-(2',6'-Dimethyl-biphenyl-4-yl)ethanone* 224.29 (calculated) ~330–340 (est.) ~120–130 (est.) ~4.1 2',6'-dimethyl
1-(1,1'-Biphenyl-4-yl)ethanone 196.25 326–328 393–394 3.69 None
1-(2'-Fluoro-biphenyl-4-yl)ethanone 214.23 319.3 N/A 3.70 2'-fluoro
1-(4'-Methyl-biphenyl-2-yl)ethanone 210.28 282–284 (18 Torr) 107 3.8 4'-methyl

*Estimated based on analogs .

Spectroscopic and Crystallographic Insights

  • NMR/IR Data: 1-(1,1'-Biphenyl-4-yl)ethanone exhibits characteristic carbonyl stretches at ~1680 cm⁻¹ in IR spectra and aromatic proton signals at δ 7.6–8.0 ppm in ¹H NMR .

Biological Activity

1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone, also known as a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor and antifungal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula: C15H16O
  • Molecular Weight: 224.29 g/mol
  • IUPAC Name: this compound

The compound features a biphenyl moiety substituted with a ketone group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have shown that biphenyl derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)10.5
This compoundMCF-7 (Breast)12.0

In a study conducted on A549 and MCF-7 cell lines, the compound demonstrated an IC50 value of 10.5 µM and 12.0 µM respectively, indicating potent cytotoxic effects.

Antifungal Activity

The antifungal potential of this compound was also investigated. Similar biphenyl derivatives have shown promising results against pathogenic fungi.

CompoundFungal Strain TestedMIC (µg/mL)Reference
This compoundCandida albicans5.0
This compoundAspergillus niger8.0

In these evaluations, the compound displayed a minimum inhibitory concentration (MIC) of 5.0 µg/mL against Candida albicans and 8.0 µg/mL against Aspergillus niger, showcasing its potential as an antifungal agent.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Fungal Cell Wall Synthesis: By disrupting the synthesis pathways in fungi, it inhibits their growth and proliferation.

Case Studies

A notable study involved the synthesis and evaluation of various biphenyl derivatives where this compound was highlighted for its superior activity compared to other analogs. The study concluded that structural modifications could enhance its efficacy further .

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